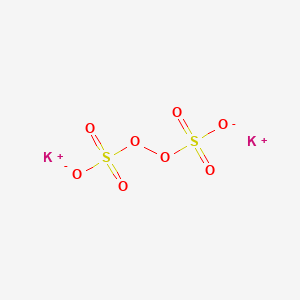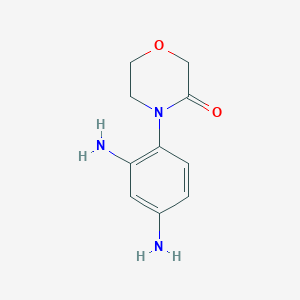
4-(2,4-二氨基苯基)吗啉-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of morpholine derivatives, including structures analogous to 4-(2,4-Diaminophenyl)morpholin-3-one, typically involves multistep chemical reactions. These processes can include the aminomethylation of phenyl ethanones, followed by reduction and nucleophilic substitution reactions. For instance, new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones were synthesized via aminomethylation, showcasing the complexity and diversity of methods available for constructing morpholine frameworks and their derivatives (Papoyan et al., 2011).
Molecular Structure Analysis
X-ray diffraction studies provide valuable insights into the molecular structure of morpholine derivatives. For example, the crystal structure of certain morpholine complexes reveals the spatial arrangement and bonding interactions within these molecules, including hydrogen bonding and π-π interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Amirnasr et al., 2001).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the recyclization of morpholinium derivatives to produce diaminothiophenes indicates the reactivity of the morpholine ring under specific conditions, leading to the formation of new heterocyclic compounds (Rodinovskaya et al., 2002). Such reactions are pivotal for the synthesis of compounds with potential biological activities.
Physical Properties Analysis
The physical properties of morpholine derivatives, including melting points, solubility, and crystalline structure, are essential for their identification, characterization, and application in various fields. Techniques such as single-crystal X-ray diffraction and spectroscopic methods (IR, UV-Vis, NMR) are employed to elucidate these properties, providing a comprehensive understanding of the compound's physical characteristics (Thandra et al., 2020).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for their utilization in synthetic chemistry and potential pharmacological applications. Studies on the synthesis and characterization of these compounds offer insights into their chemical behavior, facilitating the development of new molecules with desired properties (Lei et al., 2017).
科学研究应用
合成和表征
4-(2,4-二氨基苯基)吗啉-3-酮及其衍生物主要用于通过创新方法合成各种化合物。例如,一项研究详细介绍了通过曼尼希反应微波辅助合成单取代和双取代的4-羟基苯乙酮衍生物,展示了这种合成途径的效率和环境效益。这个过程以其短暂的持续时间和非催化性质而引人注目,使其成为生成具有潜在应用于多个领域的化合物的宝贵方法,包括制药和材料科学 (Ghadah Aljohani et al., 2019)。
光物理和结构分析
使用吗啉-3-酮衍生物合成的化合物已经接受了广泛的光物理和结构分析。例如,合成和表征了含吗啉的某些Co(III)配合物,揭示了它们的晶体结构和在催化和材料科学中的潜在应用 (M. Amirnasr et al., 2001)。类似地,对3-吗啉基-7-[N-甲基-N-(4′-羧基苯基)氨基]苯并噻吩氯化物的研究突出了它在生物医学和光电催化领域的用途,因为它具有减少染料聚集的性质,这可以增强染料敏化太阳能电池和生物成像技术的效果 (M. Tiravia et al., 2022)。
安全和危害
The safety information for 4-(2,4-Diaminophenyl)morpholin-3-one includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
未来方向
A recent study has shown that a morpholin-3-one derivative has been developed for imaging monoacylglycerol lipase in the brain via positron emission tomography (PET) . This suggests that 4-(2,4-Diaminophenyl)morpholin-3-one and similar compounds could have potential applications in medical imaging .
属性
IUPAC Name |
4-(2,4-diaminophenyl)morpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFBLRLPINBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Diaminophenyl)morpholin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

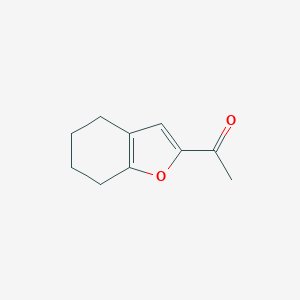
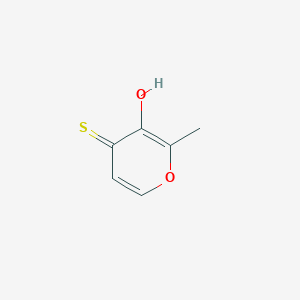
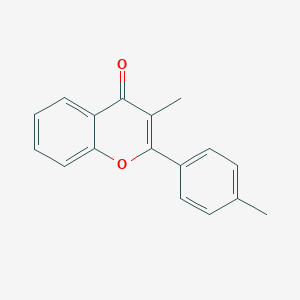
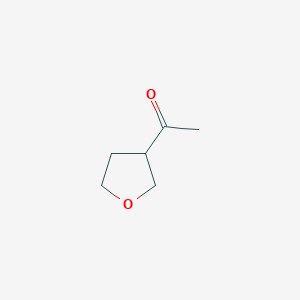

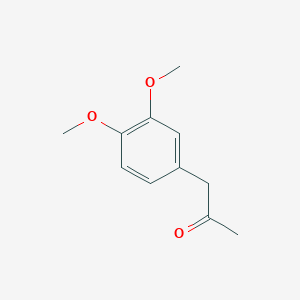
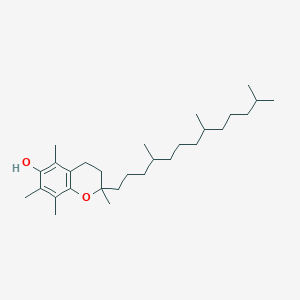
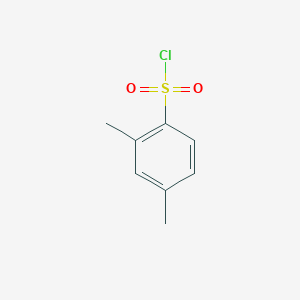
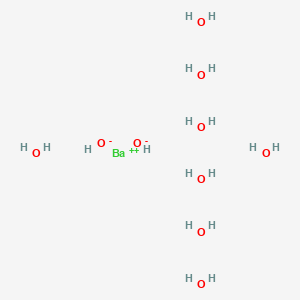
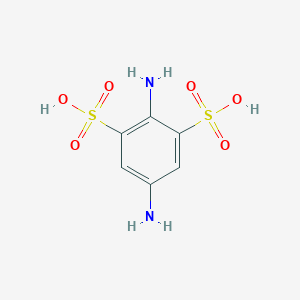

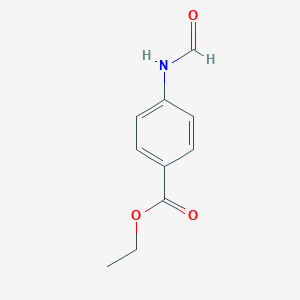
![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
